

# A First-in-Class Allosteric Mutant-Selective PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (S)-Zovegalisib |           |
| Cat. No.:            | B12370502       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

(S)-Zovegalisib, also known as RLY-2608, is a pioneering, orally active, allosteric inhibitor of the p110 $\alpha$  catalytic subunit of phosphoinositide 3-kinase alpha (PI3K $\alpha$ ).[1][2] Developed by Relay Therapeutics, this compound is engineered to selectively target cancer-associated mutations in the PIK3CA gene, which are highly prevalent in various solid tumors, including up to 40% of hormone receptor-positive (HR+) breast cancers.[3][4] Unlike traditional orthosteric inhibitors that bind to the highly conserved ATP pocket and inhibit both wild-type (WT) and mutant forms of PI3K $\alpha$ , (S)-Zovegalisib's allosteric mechanism provides a high degree of selectivity for mutant PI3K $\alpha$ .[3][5] This innovative approach aims to decouple the potent antitumor activity from the dose-limiting toxicities, such as hyperglycemia and hyperinsulinemia, that are commonly associated with the inhibition of WT PI3K $\alpha$ .[3][4]

## **Chemical Structure and Properties**

**(S)-Zovegalisib** is the S-enantiomer of Zovegalisib.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

(S)-Zovegalisib (RLY-2608) Chemical Structure

(Image source: MedChemExpress)



| Property          | Value                                                                                                                                                         |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[3][6][7]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide[8] |  |
| Molecular Formula | C29H14ClF5N6O2[9]                                                                                                                                             |  |
| Molecular Weight  | 608.91 g/mol [9]                                                                                                                                              |  |
| CAS Number        | 2733573-93-6[1]                                                                                                                                               |  |
| SMILES            | O=C1NINVALID-LINK<br>C(C1=C3)=C(NC(C4=CC(F)=CC(C(F)<br>(F)F)=C4)=O)C=C3C5=C(C#N)N6C(C=C5)=NC<br>=N6[1]                                                        |  |
| Appearance        | White to off-white solid                                                                                                                                      |  |
| Solubility        | Soluble in DMSO                                                                                                                                               |  |

# **Mechanism of Action and Signaling Pathway**

**(S)-Zovegalisib** is a first-in-class allosteric inhibitor that selectively binds to a novel cryptic pocket in mutant PI3Kα.[3][5] This binding event stabilizes an inactive conformation of the enzyme, thereby inhibiting its kinase activity. The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations in PIK3CA lead to constitutive activation of PI3Kα, driving oncogenesis. By selectively inhibiting the mutant enzyme, **(S)-Zovegalisib** effectively downregulates the PI3K/AKT/mTOR signaling pathway in cancer cells while sparing the wild-type PI3Kα that is essential for normal physiological processes, such as glucose homeostasis.[3][10]





Click to download full resolution via product page

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of (S)-Zovegalisib.



## **Preclinical and Clinical Development**

(S)-Zovegalisib has demonstrated promising preclinical activity, showing potent and selective inhibition of mutant PI3K $\alpha$  in biochemical and cellular assays.[11] In vivo studies using xenograft models of human cancers with PIK3CA mutations have shown significant tumor growth inhibition without the adverse effects on glucose metabolism observed with non-selective PI3K $\alpha$  inhibitors.[3]

These encouraging preclinical findings have led to the initiation of the first-in-human Phase 1/2 clinical trial, ReDiscover (NCT05216432).[6][7] This study is evaluating the safety, tolerability, and preliminary efficacy of **(S)-Zovegalisib** as a monotherapy in patients with advanced solid tumors harboring PIK3CA mutations, and in combination with fulvestrant in patients with HR+, HER2- advanced breast cancer.[6]

# **Key Experimental Protocols Biochemical Assays for PI3Kα Inhibition**

Objective: To determine the in vitro potency and selectivity of **(S)-Zovegalisib** against wild-type and mutant PI3K $\alpha$ .

#### Methodology:

- Enzyme Activity Assay: The kinase activity of recombinant human PI3Kα (wild-type and various mutants, e.g., H1047R, E542K, E545K) is measured using a biochemical assay that detects the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
- IC<sub>50</sub> Determination: Serial dilutions of **(S)-Zovegalisib** are incubated with the PI3Kα enzyme, ATP, and the lipid substrate PIP2. The reaction is allowed to proceed for a defined period, and the amount of PIP3 generated is quantified, often using a luminescence-based or fluorescence-based detection method. The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation:



| Enzyme       | (S)-Zovegalisib IC50 (nM) |
|--------------|---------------------------|
| PI3Kα WT     | ~48                       |
| PI3Kα H1047R | ~4                        |
| ΡΙ3Κα Ε542Κ  | <10                       |
| ΡΙ3Κα Ε545Κ  | <10                       |

(Data compiled from multiple sources indicating high potency against mutants with selectivity over wild-type)[11]

## **Cellular Assays for PI3K Pathway Inhibition**

Objective: To assess the ability of **(S)-Zovegalisib** to inhibit PI3K signaling and cell proliferation in cancer cell lines.

#### Methodology:

- pAKT Western Blotting or HTRF:PIK3CA-mutant (e.g., T47D, MCF7) and wild-type cancer cell lines are treated with increasing concentrations of (S)-Zovegalisib for a specified time (e.g., 2 hours).[3] Cells are then lysed, and the levels of phosphorylated AKT (pAKT), a downstream marker of PI3K activity, are measured by Western blotting or a high-throughput method like Homogeneous Time-Resolved Fluorescence (HTRF).
- Cell Viability/Proliferation Assay: Cells are seeded in multi-well plates and treated with a
  range of (S)-Zovegalisib concentrations for an extended period (e.g., 3-5 days).[2] Cell
  viability is assessed using assays such as CellTiter-Glo® (CTG), which measures ATP levels
  as an indicator of metabolically active cells.





Click to download full resolution via product page

**Caption:** General experimental workflow for the evaluation of **(S)-Zovegalisib**.

## In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy and tolerability of **(S)-Zovegalisib** in animal models of PIK3CA-mutant cancer.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells harboring PIK3CA mutations (e.g., T47D, MCF7).[3]
- Drug Administration: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment groups and receive **(S)-Zovegalisib** (e.g., 25-100 mg/kg, orally, twice daily), a vehicle control, or a comparator drug.[2]
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pAKT levels).
- Metabolic Monitoring: To assess the impact on glucose homeostasis, blood samples are collected to measure glucose and insulin levels.[3]

#### Data Presentation:

| Xenograft Model | Treatment                           | Outcome                             |
|-----------------|-------------------------------------|-------------------------------------|
| T47D (H1047R)   | (S)-Zovegalisib (100 mg/kg,<br>BID) | Significant tumor growth inhibition |
| MCF7 (E545K)    | (S)-Zovegalisib (100 mg/kg,<br>BID) | Significant tumor growth inhibition |

(Representative data based on preclinical findings)[3]

## Conclusion



(S)-Zovegalisib (RLY-2608) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism of action confers high selectivity for mutant PI3K $\alpha$ , offering the potential for a wider therapeutic window compared to conventional orthosteric inhibitors. The robust preclinical data and the ongoing clinical evaluation underscore the promise of (S)-Zovegalisib as a novel and effective treatment for a large population of cancer patients with limited therapeutic options. Further clinical investigation will be crucial to fully elucidate its efficacy and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. relaytx.com [relaytx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item Supplemental Text from Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia American Association for Cancer Research Figshare [aacr.figshare.com]
- 4. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. relaytx.com [relaytx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASCO Meetings [meetings.asco.org]
- 10. targetedonc.com [targetedonc.com]
- 11. medchemexpress.com [medchemexpress.com]







To cite this document: BenchChem. [A First-in-Class Allosteric Mutant-Selective PI3Kα Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370502#s-zovegalisib-rly-2608-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com